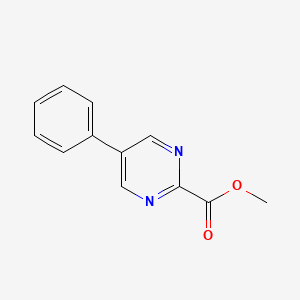
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. This compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
4-((7-(Benzyloxy)-6-methoxyquinazolin-4-yl)oxy)aniline can be compared with other similar compounds, such as:
4-(Benzyloxy)aniline: This compound lacks the quinazoline moiety and has different chemical properties and applications.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: This compound has a different substitution pattern and exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-(6-methoxy-7-phenylmethoxyquinazolin-4-yl)oxyaniline |
InChI |
InChI=1S/C22H19N3O3/c1-26-20-11-18-19(12-21(20)27-13-15-5-3-2-4-6-15)24-14-25-22(18)28-17-9-7-16(23)8-10-17/h2-12,14H,13,23H2,1H3 |
Clave InChI |
KGFPAXKAUHJGHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)










![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)
